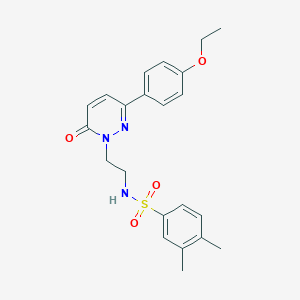
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H25N5O3S with a molecular weight of 395.5 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O3S |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 1235635-00-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
1. Enzyme Inhibition:
It may inhibit key enzymes involved in metabolic pathways, thereby modulating cellular functions.
2. Receptor Interaction:
The compound can bind to specific receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
3. Gene Expression Modulation:
It influences the expression of genes related to immune response and cellular proliferation.
Antibacterial Activity
Recent studies have shown that derivatives of sulfonamides exhibit significant antibacterial properties. For example, compounds similar to this compound have demonstrated effective inhibition against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis .
Anticancer Properties
Research indicates that pyridazinone derivatives can act as potential anticancer agents by targeting oxidative phosphorylation (OXPHOS). Compounds within this class have been shown to inhibit mitochondrial function and ATP production in cancer cells, leading to significant cytotoxicity . For instance, a closely related compound demonstrated an IC50 value of 0.58 μM against pancreatic cancer cells, suggesting that structural modifications can enhance potency .
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific structural features are crucial for the biological activity of this compound:
- Sulfonamide Group: Essential for maintaining antibacterial activity.
- Pyridazinone Core: Critical for anticancer efficacy.
- Substituents on the Aromatic Rings: Variations in these groups can significantly affect the binding affinity and selectivity towards biological targets.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Study on Antibacterial Activity: A series of sulfone derivatives were synthesized and tested against Xanthomonas species, revealing promising antibacterial effects with EC50 values lower than traditional agents .
- Anticancer Efficacy in Preclinical Models: A study reported that a related disulfonamide compound exhibited potent inhibition of Complex I in OXPHOS-dependent cancer models, leading to substantial tumor reduction in vivo .
Propiedades
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-4-29-19-8-6-18(7-9-19)21-11-12-22(26)25(24-21)14-13-23-30(27,28)20-10-5-16(2)17(3)15-20/h5-12,15,23H,4,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDMPNUCYMKLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














